molecular formula C17H12ClN3O6 B11518504 5-{[5-(3-Chloro-4-nitrophenyl)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione

5-{[5-(3-Chloro-4-nitrophenyl)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B11518504
M. Wt: 389.7 g/mol
InChI Key: YWNKRDWTILRHBT-UHFFFAOYSA-N
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Description

5-{[5-(3-Chloro-4-nitrophenyl)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that combines a furan ring, a diazinane ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(3-Chloro-4-nitrophenyl)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method involves the reaction of 3-chloro-4-nitrobenzaldehyde with furan-2-carbaldehyde under basic conditions to form the intermediate compound. This intermediate is then reacted with 1,3-dimethylbarbituric acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

5-{[5-(3-Chloro-4-nitrophenyl)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-{[5-(3-Chloro-4-nitrophenyl)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-{[5-(3-Chloro-4-nitrophenyl)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl group may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **5-{[5-(3-Chloro-4-nitrophenyl)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione shares similarities with other furan and diazinane derivatives, such as:
    • 5-{[5-(3-Bromo-4-nitrophenyl)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione
    • 5-{[5-(3-Chloro-4-aminophenyl)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Uniqueness

  • The unique combination of a furan ring, a diazinane ring, and a nitrophenyl group in this compound provides distinct chemical and biological properties. Its specific substitution pattern and functional groups contribute to its unique reactivity and potential applications.

Properties

Molecular Formula

C17H12ClN3O6

Molecular Weight

389.7 g/mol

IUPAC Name

5-[[5-(3-chloro-4-nitrophenyl)furan-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C17H12ClN3O6/c1-19-15(22)11(16(23)20(2)17(19)24)8-10-4-6-14(27-10)9-3-5-13(21(25)26)12(18)7-9/h3-8H,1-2H3

InChI Key

YWNKRDWTILRHBT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)[N+](=O)[O-])Cl)C(=O)N(C1=O)C

Origin of Product

United States

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